Treosulfan

Übersicht

Beschreibung

Treosulfan ist ein bifunktionelles Alkylierungsmittel, das hauptsächlich in der Konditionierungsbehandlung vor einer allogenen hämatopoetischen Stammzelltransplantation eingesetzt wird. Es ist bekannt für seine Fähigkeit, das Knochenmark zu säubern und Platz für transplantierte Zellen zu schaffen, um gesunde Blutzellen zu produzieren. This compound wird im Körper in aktive Epoxidverbindungen umgewandelt, die sich an die DNA schnell teilender Zellen binden und diese abtöten .

Wissenschaftliche Forschungsanwendungen

Treosulfan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Alkylierungsreaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf schnell teilende Zellen und sein Potenzial als Immunsuppressivum.

Medizin: Wird hauptsächlich in Konditionierungsbehandlungen vor Stammzelltransplantationen eingesetzt. .

Industrie: Wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug in der Arzneimittelentwicklung eingesetzt.

Wirkmechanismus

This compound ist ein Prodrug, das im Körper in aktive Epoxidverbindungen umgewandelt wird. Diese Verbindungen entfalten ihre Wirkung, indem sie DNA und andere biologische Moleküle alkylieren, was zum Zelltod führt. Die immunsuppressiven Wirkungen werden auf seine Toxizität gegenüber hämatopoetischen Vorläuferzellen, T-Zellen und NK-Zellen zurückgeführt . Die molekularen Ziele umfassen DNA-Stränge, die beschädigt werden, wodurch die DNA-Replikation gehemmt und der Tod von Krebszellen verursacht wird .

Wirkmechanismus

Target of Action

Treosulfan is primarily targeted at cells that develop rapidly, such as bone marrow cells . It is particularly effective against primitive and committed hematopoietic progenitor cells, T and NK cells .

Mode of Action

This compound is a prodrug, which means it is initially inactive and is converted into an active form within the body . It undergoes a spontaneous, pH-dependent conversion to active epoxide compounds . These compounds exert their cytotoxic activity through alkylation of the DNA and other biological molecules . This interaction with DNA disrupts the normal cell division process, leading to cell death .

Biochemical Pathways

The primary biochemical pathway involved in this compound’s action is the DNA alkylation process . The active epoxide compounds formed from this compound interact with DNA, causing damage and preventing the cells from dividing properly . This leads to cell death, particularly in rapidly dividing cells like those found in the bone marrow .

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. It is rapidly distributed in the body . The conversion of this compound to its active compounds is non-enzymatic and highly dependent on pH and temperature . The elimination of the prodrug involves a highly pH- and temperature-sensitive nonenzymatic conversion to the active monoepoxide, glomerular filtration, and tubular reabsorption . The terminal half-life of this compound is approximately 2 hours , and its clearance rate is 150-300 mL/min .

Result of Action

The primary result of this compound’s action is the depletion of stem cells and broad antineoplastic effects . By damaging the DNA of rapidly dividing cells, this compound prevents these cells from proliferating. This leads to a reduction in the cellularity of primary and secondary lymphatic organs . In the context of a bone marrow transplant, this ‘conditioning’ effect helps clear the bone marrow and make room for the transplanted cells .

Biochemische Analyse

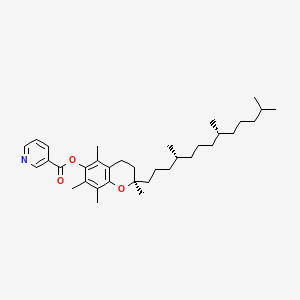

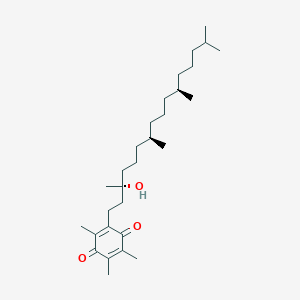

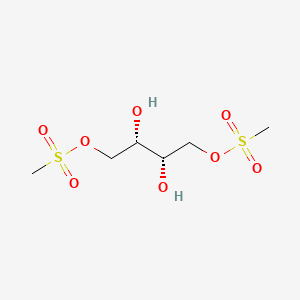

Biochemical Properties

Treosulfan undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide { (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide { (2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} . These active metabolites of this compound are responsible for its cytotoxic properties .

Cellular Effects

In the body, this compound is converted into other compounds called epoxides which kill cells, especially cells that develop rapidly such as bone marrow cells, by attaching to their DNA while they are dividing . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active metabolites, which are formed in a pH and temperature-dependent reaction . These metabolites kill cells by attaching to their DNA while they are dividing .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that this compound has advantages in terms of dose of administration, lower incidence of sinusoidal obstruction syndrome, and lower neurotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A population pharmacokinetic model has been developed that allows the prediction of this compound and its active metabolites’ concentrations in rat plasma and brain .

Metabolic Pathways

This compound is converted spontaneously (non-enzymatically) into its active compounds . This conversion is a highly pH- and temperature-sensitive nonenzymatic process .

Transport and Distribution

This compound and its active metabolites are rapidly distributed in the body . Both this compound and its active metabolites poorly penetrate the blood–brain barrier .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Treosulfan kann mit Natriumborhydrid und Iod als Reduktionsmitteln synthetisiert werden. Diese Methode gilt als weniger gefährlich und bequemer im Vergleich zu traditionellen Reagenzien . Der Prozess beinhaltet die Reduktion von Zwischenverbindungen, um this compound in hoher Ausbeute und Reinheit zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound als Pulver für eine Infusionslösung hergestellt. Das Pulver wird rekonstituiert, um eine Lösung mit 50 mg this compound pro ml zu erzeugen . Der Produktionsprozess wird sorgfältig kontrolliert, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Treosulfan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung in aktive Epoxidverbindungen.

Reduktion: Beinhaltet Reduktionsmittel wie Natriumborhydrid.

Substitution: Alkylierung von DNA und anderen biologischen Molekülen.

Häufige Reagenzien und Bedingungen

- pH-abhängige Umwandlung in Epoxide.

Reduktion: Natriumborhydrid und Iod.

Substitution: Alkylierungsreaktionen finden spontan im Körper statt.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind aktive Epoxidverbindungen wie (2S,3S)-1,2-Epoxybutan-3,4-diol-4-methansulfonat und L-Diepoxibutan .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Busulfan: Ein weiteres Alkylierungsmittel, das in Konditionierungsbehandlungen vor Stammzelltransplantationen eingesetzt wird.

Melphalan: Ein Alkylierungsmittel, das in der Chemotherapie eingesetzt wird.

Einzigartigkeit von Treosulfan

This compound ist einzigartig aufgrund seiner pH-abhängigen Umwandlung in aktive Epoxidverbindungen, die eine gezielte Zelltötung ermöglicht. Es gilt als weniger toxisch und effektiver in bestimmten Konditionierungsregimen im Vergleich zu Busulfan .

Die Fähigkeit von this compound, das Knochenmark zu säubern, und seine breite antineoplastische Wirkung machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

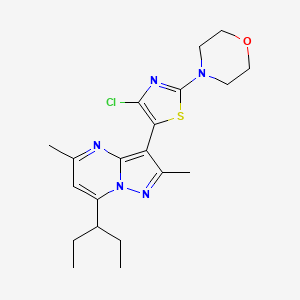

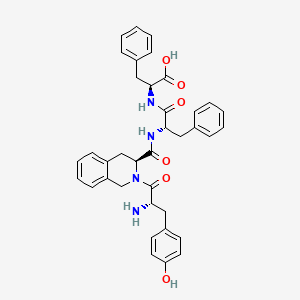

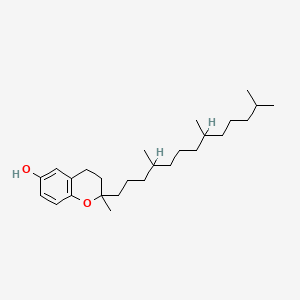

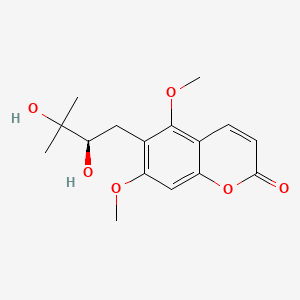

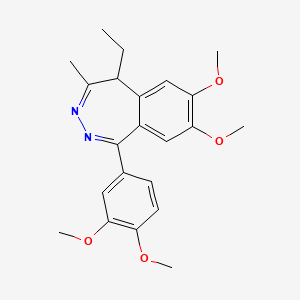

IUPAC Name |

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Treosulphan?

A1: Treosulphan is a prodrug that is converted to its active metabolites under low pH conditions. These active metabolites, epoxy derivatives, act as DNA alkylators. [, ] This alkylation process disrupts DNA replication and ultimately leads to cell death. [, ]

Q2: What are the downstream effects of Treosulphan's interaction with DNA?

A2: The alkylating activity of Treosulphan's metabolites primarily targets rapidly dividing cells, leading to cell cycle arrest and apoptosis. [, , ] This makes it effective in treating hematologic malignancies and preparing patients for hematopoietic stem cell transplantation (HSCT). [, , ]

Q3: What is the molecular formula and weight of Treosulphan?

A3: Treosulphan (l-threitol-1,4-bis-methanesulfonate) has the molecular formula C6H14O8S2 and a molecular weight of 278.32 g/mol. [, ]

Q4: Is there any spectroscopic data available for Treosulphan?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, they mention techniques like PCR for monitoring Treosulphan's effect on specific gene fusions in clinical settings. [] Further research exploring its spectroscopic properties would be valuable.

Q5: How stable are Treosulphan solutions used in in vitro assays?

A5: Treosulphan exhibits limited stability in phosphate-buffered saline (PBS) at pH 7, with a 5% degradation (t0.95) occurring within 1 hour at room temperature. [] Refrigeration and lowering the pH to 4-5 can increase its stability tenfold. []

Q6: What are the main clinical applications of Treosulphan?

A6: Treosulphan is primarily used as part of conditioning regimens for allogeneic HSCT in patients with hematological malignancies like acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). [, , , , ] It is also used in treating non-malignant disorders like thalassemia major. [, , , ]

Q7: How does Treosulphan compare to Busulfan in conditioning regimens?

A7: Studies show that Treosulphan demonstrates comparable or even superior efficacy to Busulfan in myeloablation, immunosuppression, and anti-leukemic activity. [, ] Importantly, Treosulphan appears to have a more favorable toxicity profile, with lower incidences of seizures, severe mucositis, and hepatic veno-occlusive disease (VOD). [, , , , ]

Q8: What is the evidence for Treosulphan's efficacy in treating high-risk infant ALL?

A8: A study investigating Treosulphan-based conditioning in infants with high-risk ALL reported a low relapse rate and promising long-term event-free survival. [] This suggests that Treosulphan provides sufficient cytotoxic effects for this challenging patient population. [, ]

Q9: What are the potential toxicities associated with Treosulphan?

A9: While generally well-tolerated, Treosulphan can cause myelosuppression, increasing the risk of infections. [, , ] Other potential adverse effects include mucositis, hepatic toxicity, and endocrine dysfunction, though these appear less frequent compared to Busulfan. [, , ]

Q10: What are the future research directions for Treosulphan?

A11: Further research is needed to optimize dosing strategies, particularly in specific patient populations. [, ] Additionally, investigating combination therapies with novel agents like venetoclax and azacitidine holds promise for improving outcomes in relapsed/refractory cases. []

Q11: What resources are available for researchers studying Treosulphan?

A12: Resources include clinical trial databases like ClinicalTrials.gov, research publications indexed in databases like PubMed, and collaborations with institutions at the forefront of HSCT and hematological malignancy research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.